4-(But-3-enamido)benzoic acid
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Overview
Description
4-(but-3-enoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a but-3-enoylamino substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-enoylamino)benzoic acid can be achieved through a multi-step process involving the following key steps:
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(but-3-enoylamino)benzoic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-enoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(but-3-enoylamino)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(but-3-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-(but-3-enoylamino)benzoic acid.
4-hydroxybenzoic acid: Another benzoic acid derivative with similar structural features.
Uniqueness
4-(but-3-enoylamino)benzoic acid is unique due to its specific substituent, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives .
Properties
CAS No. |
152128-32-0 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(but-3-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15) |
InChI Key |
FUQISPANNGKXPB-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |
Synonyms |
Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI) |
Origin of Product |
United States |
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